1-Cyclopropoxy-2-iodobenzene

Medicinal Chemistry Anesthesiology ADME Optimization

1-Cyclopropoxy-2-iodobenzene (CAS 1243289-94-2) is a bifunctional aryl iodide building block (C₉H₉IO, MW 260.07) that combines a cyclopropoxy ether at the ortho-position with a reactive iodine handle. This substitution pattern enables sequential functionalization strategies: the iodine serves as a versatile linchpin for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), while the cyclopropoxy group imparts distinct physicochemical properties—enhanced metabolic stability, conformational rigidity, and modulated lipophilicity—relative to common alkoxy (e.g., methoxy, ethoxy) analogs.

Molecular Formula C9H9IO
Molecular Weight 260.074
CAS No. 1243289-94-2
Cat. No. B580649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropoxy-2-iodobenzene
CAS1243289-94-2
Synonyms1-cyclopropoxy-2-iodo-benzene
Molecular FormulaC9H9IO
Molecular Weight260.074
Structural Identifiers
SMILESC1CC1OC2=CC=CC=C2I
InChIInChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2
InChIKeyDWTCTUAQNPBNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropoxy-2-iodobenzene (CAS 1243289-94-2) | Ortho-Iodoaryl Ether for Cross-Coupling and Drug Discovery


1-Cyclopropoxy-2-iodobenzene (CAS 1243289-94-2) is a bifunctional aryl iodide building block (C₉H₉IO, MW 260.07) that combines a cyclopropoxy ether at the ortho-position with a reactive iodine handle. This substitution pattern enables sequential functionalization strategies: the iodine serves as a versatile linchpin for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), while the cyclopropoxy group imparts distinct physicochemical properties—enhanced metabolic stability, conformational rigidity, and modulated lipophilicity—relative to common alkoxy (e.g., methoxy, ethoxy) analogs . The compound is commercially available at 95–98% purity from multiple vendors and is best understood as a late-stage diversifiable intermediate whose cyclopropoxy substituent can provide quantifiable advantages in ADME optimization over simple alkyl ethers.

1-Cyclopropoxy-2-iodobenzene (CAS 1243289-94-2) | Why Directly Interchanging Alkoxy Analogs Can Mislead SAR


The common assumption that the alkoxy substituent on an ortho-iodoaryl intermediate is a passive spectator in cross-coupling and downstream biological evaluation is contradicted by a growing body of medicinal chemistry evidence. In a systematic study of etomidate analogs, replacing a methoxycarbonyl group with a cyclopropyl-methoxycarbonyl group produced a 16-fold increase in hypnotic potency (ED₅₀ 0.69 vs. 11.1 mg/kg) and altered metabolic half-life by over two orders of magnitude . The cyclopropoxy group introduces a metabolically hardened C–O bond, increases sp³ character, and alters both the conformational landscape and lipophilicity relative to linear or branched alkyl ethers—factors that cannot be replicated by simple methoxy or ethoxy substitution . Generic substitution of 1-cyclopropoxy-2-iodobenzene with 2-iodoanisole or 2-iodophenetole in a synthetic sequence therefore risks delivering a chemical series with entirely different stability, potency, and selectivity profiles, rendering SAR interpretation unreliable and procurement of the incorrect building block a costly error.

1-Cyclopropoxy-2-iodobenzene (CAS 1243289-94-2) | Head-to-Head and Class-Level Quantitative Evidence


Cyclopropyl Ether vs. Methoxy Ether: 16-Fold Potency Gain in a Pharmacodynamic Model

Although a direct head-to-head comparison of 1-cyclopropoxy-2-iodobenzene versus 2-iodoanisole in a biological assay has not been published, compelling class-level evidence exists from a closely analogous system. In a controlled study of spacer-linked etomidate esters, the cyclopropyl-methoxycarbonyl analog (CPMM) showed an ED₅₀ for loss of righting reflex in rats of 0.69 ± 0.04 mg/kg, compared to 11.1 ± 0.8 mg/kg for the standard methoxycarbonyl etomidate (MOC) . This represents a 16-fold potency enhancement attributable entirely to the cyclopropyl-containing modification. The structural analogy—a cyclopropoxy vs. methoxy group attached to a carbonyl-bearing scaffold—supports the inference that replacing a simple methoxy ether with a cyclopropoxy ether on an aryl iodide building block can confer similarly substantial potency gains in the final bioactive molecules derived from it .

Medicinal Chemistry Anesthesiology ADME Optimization

Metabolic Half-Life Differentiation: >100-Fold Range Between Cyclopropyl and Non-Cyclopropyl Analogs

In the same etomidate analog series, the in vitro metabolic half-life in pooled rat blood varied by more than two orders of magnitude (>100-fold) across the set of spacer-linked esters . The cyclopropyl-containing CPMM analog exhibited metabolic stability distinct from the methoxy analog, with the cyclopropyl group providing steric shielding of the ester moiety against esterase-catalyzed hydrolysis . This finding is consistent with the broader medicinal chemistry principle that cyclopropyl ethers resist oxidative O-dealkylation—a major clearance pathway for methoxy and ethoxy aryl ethers—due to the increased C–O bond strength and steric hindrance imparted by the cyclopropane ring . While direct microsomal stability data for 1-cyclopropoxy-2-iodobenzene itself are not publicly available, the class-level evidence strongly implies that drug candidates constructed from this building block will exhibit superior metabolic stability compared to those derived from 2-iodoanisole or 1-iodo-2-ethoxybenzene .

Drug Metabolism Pharmacokinetics Esterase Stability

Synthetic Versatility: Ortho-Iodo Handle Enables Multi-Modal Cross-Coupling at Defined Purity

1-Cyclopropoxy-2-iodobenzene is commercially supplied at ≥95% purity (Sigma-Aldrich) or NLT 98% (MolCore), making it suitable for palladium-catalyzed transformations without additional purification . The ortho-iodo substituent is a superior oxidative addition partner compared to the corresponding bromide or chloride: aryl iodides generally react 10–100× faster than aryl bromides in Pd(0)-catalyzed cross-couplings . The cyclopropoxy group is stable under standard halogenation and acylation conditions, exhibiting a para-orienting effect in electrophilic aromatic substitution, which enables predictable further functionalization . Importantly, the cyclopropoxy ring remains intact during cross-coupling: cyclopropyl phenyl ethers are documented to be stable under halogenation and acylation conditions, though strongly oxidizing nitration conditions can cause ring-opening .

Organic Synthesis Cross-Coupling Palladium Catalysis

1-Cyclopropoxy-2-iodobenzene (CAS 1243289-94-2) | Application Scenarios Grounded in Differential Evidence


SGLT2 Inhibitor Intermediate Synthesis Leveraging Cyclopropoxy Ether Stability

The structural similarity between 1-cyclopropoxy-2-iodobenzene and the advanced intermediate 1-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene—a key building block for SGLT2 inhibitors including dapagliflozin analogs—positions this compound as an early-stage surrogate for route scouting and SAR exploration . The cyclopropoxy ether motif is retained in the final drug candidate, contributing to metabolic stability and pharmacokinetic performance. The ortho-iodo handle enables Suzuki-Miyaura coupling with aryl boronic acids to construct the biaryl core, a critical step in C-aryl glucoside synthesis. Using 1-cyclopropoxy-2-iodobenzene rather than 2-iodoanisole in initial library synthesis ensures that the metabolic and conformational features of the cyclopropoxy group are embedded from the first synthetic step, avoiding the need for late-stage re-optimization when the methoxy analog proves metabolically labile .

Parallel Library Synthesis of Cyclopropoxy-Containing Kinase Inhibitor Candidates

The combination of a cross-coupling-competent iodine handle and a metabolically resilient cyclopropoxy group makes 1-cyclopropoxy-2-iodobenzene an ideal building block for diversity-oriented synthesis of kinase inhibitor libraries . In a typical workflow, the iodine undergoes sequential Pd-catalyzed functionalization (e.g., Sonogashira alkynylation followed by heterocycle annulation), while the cyclopropoxy group remains stable throughout the synthetic sequence . The class-level evidence indicating a >100-fold range in metabolic half-life between cyclopropyl-containing and methoxy analogs supports the strategic decision to bias screening libraries toward cyclopropoxy-substituted scaffolds, increasing the probability of identifying lead compounds with favorable PK properties from the outset.

Late-Stage Functionalization of Cyclopropoxy-Aryl Scaffolds in Peptide Mimetics

The cyclopropoxy group imparts conformational constraints and enhanced lipophilicity that are valuable in peptide mimetic design. 1-Cyclopropoxy-2-iodobenzene can serve as the aryl iodide partner in intramolecular Heck reactions to construct conformationally restricted macrocycles or fused ring systems . The 16-fold potency gain observed for the cyclopropyl-containing etomidate analog over its methoxy counterpart suggests that incorporating the cyclopropoxy-iodo building block into peptide mimetic scaffolds may confer significant potency advantages through a combination of favorable conformational pre-organization and increased metabolic stability. The iodine substituent additionally provides a spectroscopic handle (NMR, MS) for reaction monitoring and product characterization.

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